molecular formula C14H16N2OS B2541137 1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea CAS No. 1251603-98-1

1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2541137
CAS No.: 1251603-98-1
M. Wt: 260.36
InChI Key: WUEQMNSXRIVQDO-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea is a urea derivative featuring a 2-methylphenyl group and a thiophen-3-yl ethyl substituent. Urea-based compounds are widely studied in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding and pharmacokinetic properties.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-11-4-2-3-5-13(11)16-14(17)15-8-6-12-7-9-18-10-12/h2-5,7,9-10H,6,8H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEQMNSXRIVQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea is an organic compound that has garnered significant attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a urea functional group linked to a 2-methylphenyl moiety and a 2-(thiophen-3-yl)ethyl chain, which may confer distinct pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea can be represented as follows:

C13H14N2S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{S}

This structure is characterized by:

  • Urea Group : Essential for biological activity.
  • Thiophene Ring : Contributes to the compound's binding affinity to biological targets.
  • Methyl Substitution : Enhances lipophilicity, potentially affecting absorption and distribution.

Antimicrobial Properties

Research indicates that derivatives of 1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea exhibit notable antimicrobial activity. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential use in treating infectious diseases .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways and enzyme activities. Specifically, it has shown promise in inhibiting cancer cell proliferation and promoting apoptosis via increased expression of pro-apoptotic factors such as p53 .

Urease Inhibition

One of the most significant biological activities associated with this compound is its potential as a urease inhibitor. Urease is an enzyme linked to several pathological conditions, including kidney stones and peptic ulcers. Studies have reported that 1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea can effectively inhibit urease activity, with IC50 values comparable to established urease inhibitors .

The mechanism by which 1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea exerts its biological effects involves:

  • Enzyme Modulation : Interaction with specific enzymes such as urease, leading to reduced enzymatic activity.
  • Receptor Binding : The thiophene and phenyl groups enhance binding affinity to various receptors involved in cellular signaling pathways.
  • Free Radical Scavenging : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress .

Case Studies

  • Urease Inhibition Study :
    • A series of experiments demonstrated that compounds similar to 1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea exhibited IC50 values ranging from 0.0019 μM to 0.053 μM against jack bean urease (JBU), indicating potent inhibitory effects .
    CompoundIC50 (μM)Mechanism
    Standard Thiourea4.7455 ± 0.0545Competitive Inhibition
    1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea0.0019 ± 0.0011Non-competitive Inhibition
  • Anticancer Activity :
    • In vitro assays on MCF-7 breast cancer cells revealed that treatment with this compound led to increased caspase-3 cleavage and enhanced p53 expression, indicating activation of apoptotic pathways .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its potential therapeutic applications. Research indicates that it may exhibit significant biological activities, which are crucial for drug development:

  • Anticancer Activity : Compounds similar to 1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea have shown promise in inhibiting tumor cell proliferation. For instance, studies suggest that these compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival.

    Table 1: Summary of Anticancer Activity Studies
    Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
    MCF-712.5Apoptosis induction
    HeLa8.0Cell cycle arrest
    A54915.0Inhibition of EGFR
  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit pro-inflammatory cytokines. A notable study demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Preliminary investigations have indicated that this compound may offer neuroprotective effects. Research suggests it could protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant for neurodegenerative conditions such as Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

Study ReferenceModel UsedObserved Effect
SH-SY5Y neuronsReduced oxidative stress markers
Mouse modelImproved cognitive function

Agrochemical Applications

Beyond pharmaceuticals, there is potential for this compound in agrochemical applications. Its structural characteristics might allow it to act as a pesticide or herbicide by targeting specific biological pathways in pests or plants.

Materials Science

The unique properties of 1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea also open avenues for research in materials science, particularly in the development of polymers or composites with enhanced thermal and mechanical properties due to the incorporation of thiophene units.

Comparison with Similar Compounds

Thiophene vs. Indole Derivatives

  • 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea ():
    • Replaces the thiophen-3-yl group with an indole ring.
    • Key Differences :
  • Molecular weight: 293.37 g/mol (vs. ~277.35 g/mol for the thiophene analog).

Thiophene vs. Pyridine and Quinoxaline Derivatives

  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinylmethyl)thio]phenyl}urea ():
    • Incorporates a pyridine-thioether group and halogenated aryl substituents.
    • Key Differences :
  • The pyridine ring introduces basicity, while the thioether group enhances lipophilicity.
  • Trifluoromethyl and chloro groups improve metabolic stability and electron-withdrawing effects .
  • 1-(2-Methylphenyl)-3-[2-(3-difluoromethyl-quinoxalin-2-ylsulfanyl)-acetyl]-urea (): Uses a quinoxaline-sulfanyl-acetyl chain instead of thiophen-3-yl ethyl. Key Differences:
  • The difluoromethyl group enhances electronegativity and bioavailability .

Substituent Effects on Pharmacokinetics

  • 1-Methyl-3-[3-(trifluoromethyl)phenyl]urea ():
    • Simplifies the structure with a single trifluoromethylphenyl group.
    • Key Differences :
  • Trifluoromethyl groups improve membrane permeability and resistance to oxidative metabolism.
  • Lacks the ethyl spacer, reducing conformational flexibility compared to the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (if reported)
1-(2-Methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea C₁₄H₁₅N₂OS 277.35 Thiophen-3-yl ethyl, 2-methylphenyl N/A
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea C₁₈H₁₉N₃O 293.37 Indol-3-yl ethyl, 2-methylphenyl N/A
1-(2-Methylphenyl)-3-[2-(3-difluoromethyl-quinoxalin-2-ylsulfanyl)-acetyl]-urea C₂₀H₁₈F₂N₄O₂S 416.44 Quinoxaline-sulfanyl-acetyl 93%
1-Methyl-3-[3-(trifluoromethyl)phenyl]urea C₉H₉F₃N₂O 218.18 Trifluoromethylphenyl N/A

Research Findings

Challenges and Opportunities

  • Solubility : Thiophene’s hydrophobicity may limit aqueous solubility, necessitating formulation optimization.
  • Metabolic Stability : Ethyl spacers (as in the target compound) can reduce metabolic cleavage compared to direct aryl linkages .

Q & A

Q. What experimental designs are critical for establishing structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methyl vs. chloro groups on the phenyl ring). Pharmacophore mapping and 3D-QSAR correlate structural features (e.g., electron-withdrawing groups) with bioactivity data. Use crystallography () to visualize binding modes in enzyme complexes .

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